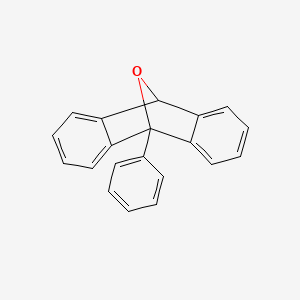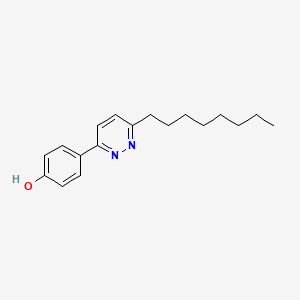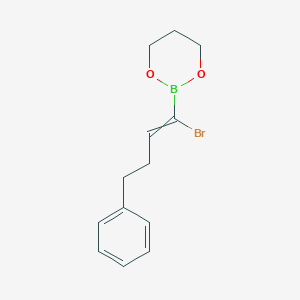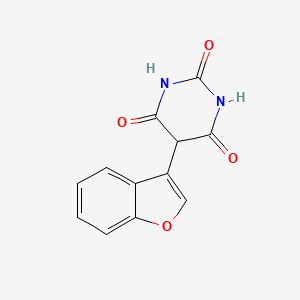![molecular formula C15H12FNO4S B12540279 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene CAS No. 664979-27-5](/img/structure/B12540279.png)
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is an organic compound that features a fluorobenzene core with a nitrophenyl methanesulfonyl ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Sulfonylation: Introduction of a methanesulfonyl group.
Ethenylation: Addition of an ethenyl group to the structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by sulfonylation and ethenylation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Fluoro-2-methyl-4-nitrobenzene
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene
Uniqueness
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitrophenyl methanesulfonyl ethenyl group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
664979-27-5 |
|---|---|
Formule moléculaire |
C15H12FNO4S |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)ethenylsulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H12FNO4S/c16-14-5-1-12(2-6-14)9-10-22(20,21)11-13-3-7-15(8-4-13)17(18)19/h1-10H,11H2 |
Clé InChI |
JSDSHXYPNVZIGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)


silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)

![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)

![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)


![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)

